4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,2-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBGHQANRNNDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClFN2S
- Molecular Weight : 244.72 g/mol
The compound features a chloromethyl group, a fluoroethyl substituent, and a thiophene moiety attached to the pyrazole ring, which contributes to its unique chemical and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition can lead to anti-inflammatory effects.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.
Pharmacological Activities
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:
- Anti-inflammatory Activity :
-
Antimicrobial Activity :
- Similar pyrazole derivatives have been tested against various bacterial strains, showing promising antimicrobial properties. For instance, compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus .
- The presence of the thiophene group may enhance the antimicrobial activity due to its electron-rich nature.
- Antitumor Activity :
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of pyrazole derivatives:
Scientific Research Applications
Overview
4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole is a synthetic organic compound characterized by its unique molecular structure, which includes a chloromethyl group, a fluoroethyl substituent, and a thiophene moiety attached to a pyrazole ring. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Research indicates that compounds with pyrazole and thiophene structures often exhibit diverse biological activities, including:
- Anti-inflammatory : Potential to reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial : Activity against various bacterial and fungal strains.
- Antitumor : Inhibition of tumor cell proliferation and induction of apoptosis in cancer cells.
- Analgesic : Reduction of pain through modulation of pain pathways.
The mechanism of action typically involves interactions with specific enzymes, receptors, or proteins, leading to modulation of biological pathways that can result in therapeutic effects.
Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of novel pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.
Material Science
The compound may also find applications in material science, particularly in the development of new materials with tailored electronic or optical properties. The incorporation of thiophene groups can improve conductivity and stability in organic electronic devices.
Biological Studies
In biological research, this compound can be utilized to explore the interactions between pyrazole derivatives and various biological targets. Such studies may provide insights into the design of new therapeutic agents.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their properties are summarized below:
*Calculated based on formula C10H9ClFN2S.
Key Observations:
- Substituent Reactivity : The chloromethyl group in the target compound offers higher reactivity for nucleophilic substitution compared to azidomethyl () or bromomethyl () derivatives, which are tailored for click chemistry or alkylation, respectively .
- Thiophene Position: The thiophen-3-yl group in the target compound vs.
- Fluorine Impact : Fluorinated substituents (e.g., 2-fluoroethyl, trifluoromethyl) enhance metabolic stability and lipophilicity, critical for optimizing pharmacokinetics in drug candidates .
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole typically involves:
- Construction of the pyrazole ring with appropriate substitution.
- Introduction of the thiophene substituent at the 3-position of the pyrazole.
- Alkylation at the 1-position with a 2-fluoroethyl group.
- Functionalization at the 4-position with a chloromethyl group.
These steps require precise control of reaction conditions to achieve regioselectivity and high yields.
Pyrazole Ring Formation and Thiophene Substitution
The pyrazole core bearing a thiophene substituent at the 3-position can be synthesized through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Literature reports various methods for pyrazole formation:
- Cyclization of β,γ-unsaturated hydrazones in the presence of oxygen and copper catalysts.
- One-pot condensation of carbonyl compounds with hydrazine monohydrochloride.
- Cycloaddition reactions involving isocyanides and alkynes.
Thiophene substituents are commonly introduced via coupling reactions or by using thiophene-containing starting materials. For example, 3-(thiophen-3-yl)-1H-pyrazole derivatives are accessible via condensation of thiophene-substituted aldehydes with hydrazine derivatives.
Introduction of the 2-Fluoroethyl Group at N-1 Position
N-alkylation of the pyrazole nitrogen with 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) is a standard approach. This reaction is typically carried out under basic conditions using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction conditions are optimized to favor monoalkylation and prevent overalkylation or side reactions.
Chloromethylation at the 4-Position
The chloromethyl group at the 4-position of the pyrazole ring can be introduced by:
- Direct chloromethylation using chloromethyl methyl ether (highly toxic, less favored).
- Reaction of the pyrazole with formaldehyde and hydrochloric acid or other chlorinating agents under controlled conditions.
- Alternatively, the 4-position can be functionalized by halogenation of a methyl-substituted pyrazole intermediate.
Due to the sensitivity of the pyrazole ring, mild conditions and protecting groups may be employed to avoid decomposition or unwanted side reactions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + thiophene-substituted aldehyde, reflux in ethanol/base | Formation of 3-(thiophen-3-yl)-1H-pyrazole core |
| 2 | N-alkylation | 2-fluoroethyl bromide, K2CO3, DMF, room temp | Introduction of 1-(2-fluoroethyl) substituent |
| 3 | Chloromethylation | Formaldehyde + HCl or chloromethyl methyl ether, mild conditions | 4-(chloromethyl) substitution on pyrazole ring |
Detailed Research Findings
Yield and Purity
- The condensation step to form the pyrazole-thiophene core generally proceeds with yields ranging from 70% to 90% under optimized conditions.
- N-alkylation with 2-fluoroethyl halides typically achieves yields of 60–85%, depending on reaction time and temperature.
- Chloromethylation yields vary widely (40–75%) due to the reactivity of chloromethylating agents and potential side reactions; purification by chromatography is often required.
Characterization
- The final compound is characterized by NMR spectroscopy (^1H, ^13C, ^19F), confirming the presence of fluoroethyl and chloromethyl groups.
- Mass spectrometry and elemental analysis confirm molecular weight and composition.
- Single crystal X-ray diffraction has been used in related pyrazole-thiophene compounds to confirm substitution patterns and molecular geometry.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Typical Reagents/Conditions | Yield Range (%) | Key Notes |
|---|---|---|---|---|
| Pyrazole-thiophene core | Condensation of hydrazine with thiophene-substituted aldehyde | Hydrazine hydrate, ethanol, base, reflux | 70–90 | High regioselectivity, mild base |
| N-alkylation (2-fluoroethyl) | Alkylation of pyrazole N1 with 2-fluoroethyl halide | 2-fluoroethyl bromide, K2CO3, DMF, RT | 60–85 | Control to avoid dialkylation |
| Chloromethylation | Introduction of chloromethyl at C4 position | Formaldehyde + HCl or chloromethyl methyl ether, mild temp | 40–75 | Use safer chloromethylating agents |
Q & A
Q. What are the recommended synthetic routes for introducing functional groups to the chloromethyl moiety in this pyrazole derivative?
The chloromethyl group at position 4 is highly reactive, making it amenable to nucleophilic substitution or cross-coupling reactions. For example, substitution with heterocyclic amines (e.g., imidazole) can be achieved using polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Column chromatography with gradients like CH₂Cl₂–MeOH (98:2 to 95:5 v/v) is effective for purification .
Q. How can copper-catalyzed click chemistry be applied to modify the thiophen-3-yl substituent?
The thiophen-3-yl group can undergo azide-alkyne cycloaddition (CuAAC) to form triazole hybrids. A typical protocol involves CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), and terminal alkynes in THF/H₂O (1:1) at 50°C for 16 hours. Yields >60% are achievable with optimized stoichiometry .
Q. What analytical methods are critical for confirming the purity and structure of this compound?
- 1H/13C NMR : Key for verifying substitution patterns (e.g., pyrazole C-H at δ 8.5–9.0 ppm, thiophen protons at δ 7.2–7.5 ppm).
- HPLC : Use C18 columns with MeOH/H₂O (70:30) mobile phase for purity assessment.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₉H₁₀ClFN₂S: calc. 232.03) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-fluoroethyl group influence intermolecular interactions in crystallographic studies?
The 2-fluoroethyl group introduces steric bulk and polarizability, affecting hydrogen-bonding networks. Graph set analysis (e.g., Etter’s rules) reveals motifs like R₂²(8) for N–H···F interactions. Mercury CSD 2.0 can visualize packing patterns and compare with analogous structures (e.g., 5-acyloxypyrazoles) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
Discrepancies often arise from metabolic instability of the chloromethyl group. Solutions include:
Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) on the thiophene ring?
DFT calculations (B3LYP/6-311+G(d,p)) show that the thiophen-3-yl group favors electrophilic attack at the β-position due to lower activation energy (ΔG‡ ≈ 25 kJ/mol). Solvent effects (e.g., DCM vs. THF) can be modeled using COSMO-RS to refine reaction pathways .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Catalyst selection : Chiral ligands like BINAP in asymmetric alkylation reactions.
- Process optimization : Control reaction temperature (<0°C) to minimize racemization.
- Analytical monitoring : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/iPrOH (90:10) .
Methodological Notes
- Crystallography : For resolving structural ambiguities, collect high-resolution data (θmax > 25°) and refine using SHELXL-2018 with anisotropic displacement parameters .
- Biological assays : Use HL-60 and K562 leukemia cell lines with caspase-3 activation as a biomarker. IC₅₀ values should be normalized to positive controls (e.g., doxorubicin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
